7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position. It is known for its potential biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available raw materials. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as esterification, cyclization, and methylation under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
- 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Uniqueness
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its stability and enhance its interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 43170-75-8, belongs to a class of compounds known as quinolines, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C₁₂H₁₁N₁O₄
- Molecular Weight : 233.22 g/mol
- Structure : The compound features a methoxy group at the 7-position and a carboxylic acid at the 3-position of the quinoline ring system.
Antiviral Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antiviral activity. A study highlighted that related quinoline derivatives showed potent inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral DNA synthesis and integration into the host genome .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways. Specific studies have shown that concentrations as low as 10 µM can lead to significant cell death in cancer cells, indicating its potential as a chemotherapeutic agent .
Table of Biological Activities
Activity Type | Target | Concentration | Effect |
---|---|---|---|
Antiviral | HBV | 10 µM | High inhibition of viral replication |
Anticancer | Various cancer cell lines | 10 µM | Induction of apoptosis |
Antioxidant | Free radicals | Varies | Scavenging activity comparable to standard antioxidants |
Case Study: Antiviral Activity Against HBV
A notable case study involved the evaluation of several quinoline derivatives for their efficacy against HBV. The study utilized molecular docking simulations followed by in vitro assays to confirm antiviral activity. The results indicated that this compound exhibited a binding affinity comparable to established antiviral agents, suggesting its potential role in developing new therapies for viral infections .
Case Study: Anticancer Efficacy
In another investigation focused on cancer treatment, researchers treated human cancer cell lines with varying concentrations of the compound. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study reinforces the compound's potential as an effective anticancer agent .
Properties
IUPAC Name |
7-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-4-3-7(17-2)5-10(8)13/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNSCQLEBRLLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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